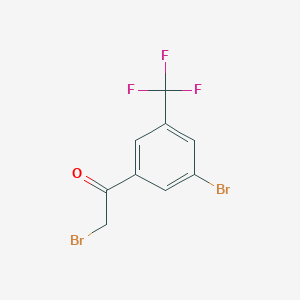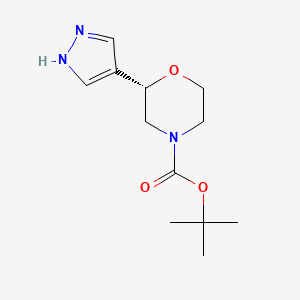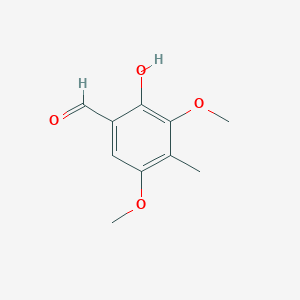
BAD (103-127) (human)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BAD (103-127) (human) is a 25-mer peptide derived from the BH3 domain of the Bcl-2-associated death promoter (BAD) protein. This peptide is known for its ability to antagonize the function of Bcl-xL, a member of the Bcl-2 family of proteins that regulate apoptosis. BAD (103-127) (human) has a significantly higher affinity for Bcl-xL compared to shorter peptides derived from the same domain .
准备方法
Synthetic Routes and Reaction Conditions
BAD (103-127) (human) is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s N-terminal group.
Coupling: of the next amino acid using activating reagents such as HBTU or DIC.
Repetition: of deprotection and coupling cycles until the full peptide sequence is assembled.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
For large-scale production, automated peptide synthesizers are used to streamline the SPPS process. These machines can handle multiple peptides simultaneously and ensure high purity and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and analytical HPLC .
化学反应分析
Types of Reactions
BAD (103-127) (human) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC, or EDC are commonly used for peptide bond formation.
Deprotection Reagents: Piperidine is used to remove Fmoc protecting groups during SPPS.
Cleavage Reagents: TFA is used to cleave the peptide from the resin and remove side-chain protecting groups.
Major Products
The major product of these reactions is the fully synthesized BAD (103-127) (human) peptide, which can be further modified or labeled for specific research applications .
科学研究应用
BAD (103-127) (human) is widely used in scientific research due to its role in apoptosis regulation. Some key applications include:
Cancer Research: Studying the mechanisms of apoptosis and developing potential cancer therapies by targeting Bcl-xL and other anti-apoptotic proteins.
Drug Development: Screening for compounds that can modulate the activity of Bcl-xL and other Bcl-2 family proteins.
Cell Biology: Investigating the pathways and molecular mechanisms involved in cell death and survival.
Biochemistry: Understanding protein-protein interactions and the structural basis of peptide binding to Bcl-xL
作用机制
BAD (103-127) (human) exerts its effects by binding to the hydrophobic groove of Bcl-xL, thereby inhibiting its anti-apoptotic function. This interaction promotes the release of pro-apoptotic factors such as Bax and Bak, leading to mitochondrial outer membrane permeabilization and the activation of caspases, which ultimately result in cell death. The peptide’s high affinity for Bcl-xL is attributed to its specific amino acid sequence and structural conformation .
相似化合物的比较
Similar Compounds
BAD (16-mer): A shorter peptide derived from the same BH3 domain, but with significantly lower affinity for Bcl-xL.
Bim BH3 Peptide: Another BH3 domain peptide with high affinity for multiple Bcl-2 family proteins.
Bax BH3 Peptide: A peptide that binds to and activates Bax, promoting apoptosis.
Uniqueness
BAD (103-127) (human) is unique due to its exceptionally high affinity for Bcl-xL, which is approximately 800-fold higher than that of the 16-mer peptide. This makes it a valuable tool for studying the specific interactions between BH3 domain peptides and Bcl-2 family proteins, as well as for developing targeted therapies that modulate apoptosis .
属性
分子式 |
C137H212N42O39S |
|---|---|
分子量 |
3103.5 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C137H212N42O39S/c1-69(2)56-92(169-112(196)80(140)62-103(142)184)125(209)174-97(61-77-65-155-81-31-17-16-30-79(77)81)123(207)158-72(7)110(194)157-73(8)111(195)160-87(42-45-102(141)183)119(203)162-86(37-25-54-154-137(149)150)118(202)171-94(60-76-38-40-78(182)41-39-76)113(197)156-66-104(185)159-82(34-22-51-151-134(143)144)114(198)165-88(43-46-105(186)187)120(204)170-93(57-70(3)4)124(208)164-85(36-24-53-153-136(147)148)115(199)161-84(35-23-52-152-135(145)146)116(200)167-90(48-55-219-9)122(206)177-100(67-180)131(215)175-98(63-107(190)191)127(211)166-89(44-47-106(188)189)121(205)172-96(59-75-28-14-11-15-29-75)129(213)179-109(71(5)6)132(216)176-99(64-108(192)193)128(212)178-101(68-181)130(214)173-95(58-74-26-12-10-13-27-74)126(210)163-83(32-18-20-49-138)117(201)168-91(133(217)218)33-19-21-50-139/h10-17,26-31,38-41,65,69-73,80,82-101,109,155,180-182H,18-25,32-37,42-64,66-68,138-140H2,1-9H3,(H2,141,183)(H2,142,184)(H,156,197)(H,157,194)(H,158,207)(H,159,185)(H,160,195)(H,161,199)(H,162,203)(H,163,210)(H,164,208)(H,165,198)(H,166,211)(H,167,200)(H,168,201)(H,169,196)(H,170,204)(H,171,202)(H,172,205)(H,173,214)(H,174,209)(H,175,215)(H,176,216)(H,177,206)(H,178,212)(H,179,213)(H,186,187)(H,188,189)(H,190,191)(H,192,193)(H,217,218)(H4,143,144,151)(H4,145,146,152)(H4,147,148,153)(H4,149,150,154)/t72-,73-,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,109-/m0/s1 |
InChI 键 |
NLSLFOGIVJOKDC-ZOKDAYPZSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate](/img/structure/B13906697.png)
![4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13906702.png)


![2-[[(3E)-3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-dien-1-yl]methyl-(carboxymethyl)amino]acetic acid](/img/structure/B13906707.png)


![Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate](/img/structure/B13906731.png)
![methyl 3-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzoate](/img/structure/B13906740.png)

